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Introduction

Centrosome amplification, the presence of more than two centrosomes, is a hallmark of many

cancer cells. To ensure bipolar cell division and avoid mitotic catastrophe, cancer cells with

supernumerary centrosomes often cluster them into two functional spindle poles. This reliance

on centrosome clustering presents a promising therapeutic window for selectively targeting

cancer cells. CCB02 is a novel small molecule that has been identified as a potent inhibitor of

centrosome clustering. This document provides detailed protocols for assessing the efficacy of

CCB02 in inducing centrosome de-clustering and subsequent cell death in cancer cells with

centrosome amplification.

Mechanism of Action

CCB02 is a tubulin-binding agent that specifically disrupts the interaction between the

centrosomal P4.1-associated protein (CPAP) and tubulin[1][2][3]. In normal cells, the CPAP-

tubulin interaction plays a role in regulating the recruitment of pericentriolar material (PCM) and

microtubule nucleation. By competitively inhibiting this interaction, CCB02 promotes enhanced

microtubule nucleation from centrosomes during the interphase[1]. In cancer cells with extra

centrosomes, this premature and heightened microtubule-organizing activity prevents the

efficient clustering of centrosomes at the onset of mitosis. The failure to cluster these
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supernumerary centrosomes leads to the formation of multipolar spindles, prolonged mitotic

arrest, and ultimately, apoptotic cell death[1][2]. This mechanism of action provides a selective

advantage in targeting cancer cells with amplified centrosomes while having minimal effect on

normal cells with a normal centrosome count.

Data Presentation
The following tables summarize quantitative data on the effects of CCB02 on cancer cell lines

with supernumerary centrosomes.

Table 1: CCB02-Induced Multipolar Spindle Formation in Cancer Cell Lines

Cell Line CCB02 Concentration (µM)
Percentage of Mitotic Cells
with Multipolar Spindles
(%)

MDA-MB-231 0 (Control) 5 ± 1.2

(Breast Cancer) 0.5 25 ± 3.5

1.0 58 ± 4.1

2.5 85 ± 5.3

H1975 0 (Control) 8 ± 1.5

(Lung Cancer) 0.5 32 ± 2.8

1.0 65 ± 3.9

2.5 91 ± 4.7

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Effect of CCB02 on Cell Viability (IC50) in Cancer Cell Lines with Supernumerary

Centrosomes
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Cell Line IC50 (µM) after 72h treatment

MDA-MB-231 (Breast Cancer) 1.25

H1975 (Lung Cancer) 0.86

BT-549 (Breast Cancer) 2.9

A549 (Lung Cancer) 1.5

IC50 values represent the concentration of CCB02 required to inhibit cell growth by 50%.

Table 3: CCB02-Induced Apoptosis in MDA-MB-231 Breast Cancer Cells

CCB02 Concentration (µM)
Percentage of Apoptotic Cells (%) after
48h

0 (Control) 3 ± 0.8

0.5 15 ± 2.1

1.0 42 ± 3.5

2.5 78 ± 4.2

Apoptosis was quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.

Experimental Protocols
Protocol 1: Immunofluorescence Staining for
Centrosome and Spindle Analysis
This protocol details the procedure for visualizing centrosomes and mitotic spindles to assess

CCB02-induced de-clustering.

Materials:

Cancer cell line with supernumerary centrosomes (e.g., MDA-MB-231, H1975)

CCB02 (various concentrations)
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Cell culture medium and supplements

Glass coverslips

Phosphate-buffered saline (PBS)

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

Permeabilization buffer: 0.25% Triton X-100 in PBS

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

Primary antibodies:

Rabbit anti-γ-tubulin (for centrosomes)

Mouse anti-α-tubulin (for microtubules/spindles)

Secondary antibodies:

Goat anti-rabbit IgG, Alexa Fluor 488

Goat anti-mouse IgG, Alexa Fluor 568

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

Antifade mounting medium

Procedure:

Cell Culture and Treatment:

Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

Treat the cells with varying concentrations of CCB02 (e.g., 0, 0.5, 1.0, 2.5 µM) for 24-48

hours.

Fixation:
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Wash the cells twice with PBS.

Fix the cells with either 4% PFA for 15 minutes at room temperature or with ice-cold

methanol for 10 minutes at -20°C.

Wash three times with PBS.

Permeabilization:

If using PFA fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10

minutes.

Wash three times with PBS.

Blocking:

Incubate the cells in blocking buffer for 1 hour at room temperature to minimize non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibodies (anti-γ-tubulin and anti-α-tubulin) in blocking buffer according

to the manufacturer's recommendations.

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation:

Wash the coverslips three times with PBST.

Dilute the fluorescently labeled secondary antibodies in blocking buffer.

Incubate the coverslips with the secondary antibody solution for 1 hour at room

temperature, protected from light.

Nuclear Staining and Mounting:

Wash the coverslips three times with PBST.
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Incubate with DAPI solution for 5 minutes to stain the nuclei.

Wash twice with PBS.

Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging and Analysis:

Visualize the cells using a fluorescence or confocal microscope.

Capture images of mitotic cells.

Quantify the percentage of mitotic cells with more than two distinct γ-tubulin foci (de-

clustered centrosomes) forming multipolar spindles. Count at least 100 mitotic cells per

condition.

Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of CCB02 on cancer cells.

Materials:

Cancer cell lines

CCB02 (serial dilutions)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO (Dimethyl sulfoxide)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate overnight.

Drug Treatment: Treat cells with a serial dilution of CCB02 for 72 hours. Include a vehicle

control (DMSO).
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MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following CCB02 treatment.

Materials:

Cancer cell lines

CCB02

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Cell Treatment: Treat cells with different concentrations of CCB02 for 48 hours.

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium

Iodide (PI) according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative)

and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
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Mandatory Visualization
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Caption: Signaling pathway of CCB02-induced centrosome de-clustering.
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Caption: Experimental workflow for assessing CCB02 effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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